![molecular formula C18H27N3O4 B248006 Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)
Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazinecarboxylate derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and receptors in the body, leading to its biological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to activate the gamma-aminobutyric acid (GABA) receptor, leading to its anticonvulsant effects.
Biochemical and Physiological Effects
Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. It has also been shown to have anticonvulsant effects by activating the GABA receptor. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate is its wide range of biological activities, making it a potentially useful compound for scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate. One direction is to further investigate its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on different enzymes and receptors in the body to gain a better understanding of its mechanism of action. Finally, future research could focus on developing new synthesis methods for this compound to improve its solubility and make it more useful for scientific research.
Synthesis Methods
The synthesis of Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate involves the reaction of 1-piperazinecarboxylic acid with 3-(2-methoxy-5-methylanilino)propanoic acid in the presence of ethyl chloroformate. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran and is typically carried out at room temperature. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate |
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Molecular Formula |
C18H27N3O4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-4-25-18(23)21-11-9-20(10-12-21)8-7-17(22)19-15-13-14(2)5-6-16(15)24-3/h5-6,13H,4,7-12H2,1-3H3,(H,19,22) |
InChI Key |
RGOVQRAGPJTHLF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)OC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
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